N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine core substituted with a piperazine ring and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step procedures. One common approach is to start with the pyrimidine core, which is then functionalized with the piperazine and pyrazine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
- N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with piperazine and pyrazine moieties makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-11-14(21(3)4)20-16(19-12)23-9-7-22(8-10-23)15-13(2)17-5-6-18-15/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYYNNUJHJGEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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